Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-
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Overview
Description
Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- is a complex organic compound with the chemical formula C22H23N7O3 and a molecular weight of 433.46 g/mol . This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- typically involves a multi-step process:
Diazotization: The starting material, 2,6-dicyano-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 5-(dipropylamino)phenylamine under alkaline conditions to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound using acetic anhydride to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the manufacturing of pigments and colorants.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-
- Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dimethylamino)phenyl]-
Uniqueness
Compared to its similar compounds, Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- is unique due to its dipropylamino group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications, such as in the production of specialized dyes and pigments .
Properties
CAS No. |
56532-53-7 |
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Molecular Formula |
C22H23N7O3 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(dipropylamino)phenyl]acetamide |
InChI |
InChI=1S/C22H23N7O3/c1-4-8-28(9-5-2)18-6-7-20(21(12-18)25-15(3)30)26-27-22-16(13-23)10-19(29(31)32)11-17(22)14-24/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,25,30) |
InChI Key |
BRFLEIZLMZUSSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
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